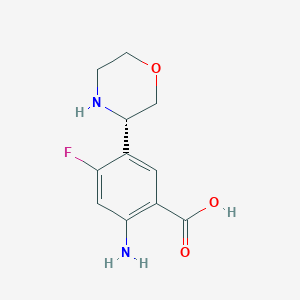![molecular formula C13H8ClNO B12847277 4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)
4-Chloro-2-phenylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-phenylbenzo[d]oxazole is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at the 4-position and a phenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with 4-chlorobenzoyl chloride under acidic conditions to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction is usually carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-phenylbenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The benzoxazole ring can be subjected to oxidation or reduction reactions, although these are less common due to the stability of the aromatic system.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: May use oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Coupling Reactions: Often employ palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products: The major products of these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which 4-Chloro-2-phenylbenzo[d]oxazole exerts its effects is primarily through interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
2-Phenylbenzo[d]oxazole: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
4-Methyl-2-phenylbenzo[d]oxazole: Substituted with a methyl group instead of chlorine, leading to different chemical properties.
4-Bromo-2-phenylbenzo[d]oxazole:
Uniqueness: The presence of the chlorine atom in 4-Chloro-2-phenylbenzo[d]oxazole imparts unique reactivity, particularly in substitution reactions, making it a valuable intermediate in the synthesis of various biologically active compounds.
Propriétés
Formule moléculaire |
C13H8ClNO |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
4-chloro-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H8ClNO/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
CQHBSBYICUPARG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


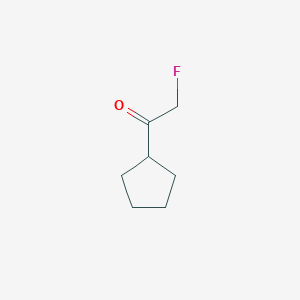
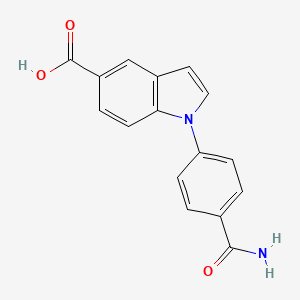
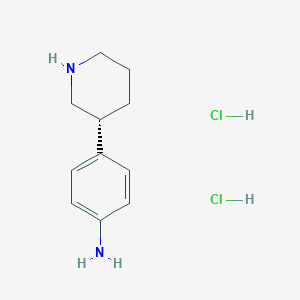
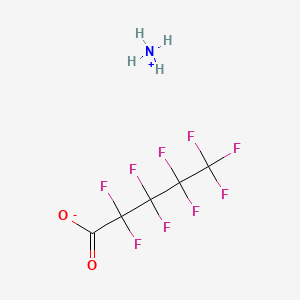
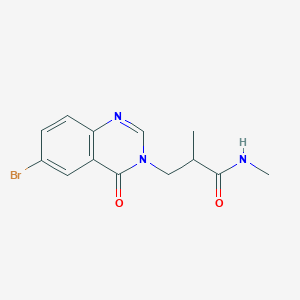
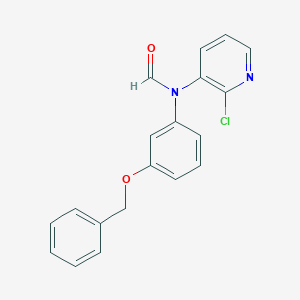
![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
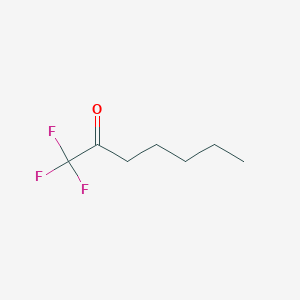
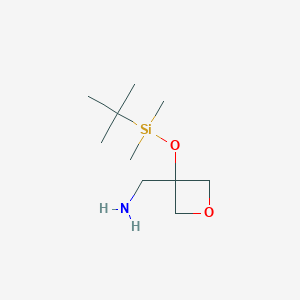
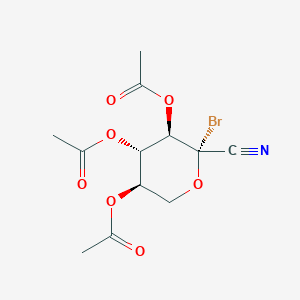
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
